molecular formula C12H9FN2O2 B13459596 2-(4-Fluorophenyl)-5-methylpyrimidine-4-carboxylic acid

2-(4-Fluorophenyl)-5-methylpyrimidine-4-carboxylic acid

Cat. No.: B13459596
M. Wt: 232.21 g/mol
InChI Key: ONZMBSUOQSQJIL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-methylpyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-5-methylpyrimidine-4-carboxylic acid typically involves the use of pyrimidine precursors and fluorinated aromatic compounds. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Fluorophenyl)-5-methylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical intermediates for industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid
  • 2-(4-Bromophenyl)-5-methylpyrimidine-4-carboxylic acid
  • 2-(4-Methylphenyl)-5-methylpyrimidine-4-carboxylic acid

Comparison: Compared to its analogs, 2-(4-Fluorophenyl)-5-methylpyrimidine-4-carboxylic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, making it distinct from other halogenated or alkyl-substituted derivatives.

Properties

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H9FN2O2/c1-7-6-14-11(15-10(7)12(16)17)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,16,17)

InChI Key

ONZMBSUOQSQJIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

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